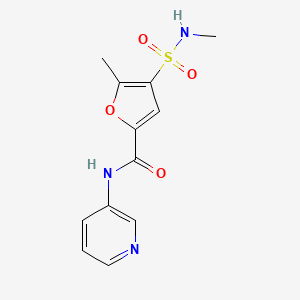

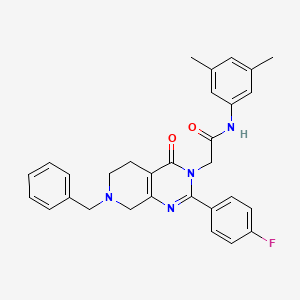

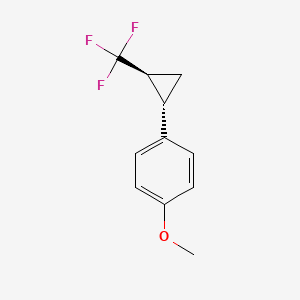

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.

Applications De Recherche Scientifique

Synthesis and Antiprotozoal Activity

5-Methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is involved in the synthesis of novel compounds with potential antiprotozoal activity. A study by Ismail et al. (2004) details the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from compounds structurally related to 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Amplification of Phleomycin Activity

Another application involves the synthesis of pyridinylpyrimidines with strongly basic side chains, as discussed by Brown and Cowden (1982). These compounds, synthesized through the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, showed activity as amplifiers of phleomycin against Escherichia coli. This research points towards the potential use of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide derivatives in enhancing the efficacy of antibiotic treatments (Brown & Cowden, 1982).

Spectral Study of Organic Ligands

In the field of coordination chemistry, Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including derivatives of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. This study revealed the potential of these compounds in forming metal complexes with various transition metals, which were evaluated for their antimicrobial activities, showcasing the versatility of such compounds in developing new materials with potential biological applications (Patel, 2020).

Heterocyclic System Synthesis

Research by Stroganova et al. (2016) delved into the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, related to 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. The study explored furan ring opening and recyclization, leading to derivatives of a new fused heterocyclic system, pyrrolo[1,2-a][1,4]diazocine. The synthesized compounds were structurally characterized, indicating the potential of such transformations in the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Stroganova, Vasilin, & Krapivin, 2016).

Propriétés

IUPAC Name |

5-methyl-4-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-11(20(17,18)13-2)6-10(19-8)12(16)15-9-4-3-5-14-7-9/h3-7,13H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEVIRPXPJIPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)